2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine
Description
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)imidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C13H10ClN3/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H,15H2 |
InChI Key |
YVOULYGHMYUIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=CC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 3-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysts and high-throughput screening techniques to optimize yield and purity. The use of microwave-assisted synthesis and flow chemistry has also been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine undergoes various types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine exhibits significant anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, particularly those with mutations in critical pathways such as FLT3 (Fms-like tyrosine kinase 3).
Enzyme Inhibition
Beyond cancer, this compound has potential as an enzyme inhibitor:
- Targeting Kinases : Its structure allows it to bind effectively to various kinases, which are enzymes that play pivotal roles in cell signaling and metabolism.
- Potential Applications : This inhibition can be leveraged in treating diseases where dysregulated kinase activity is a factor, such as diabetes and inflammatory disorders.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been explored:
- Cytokine Modulation : It has been shown to modulate the expression of pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis.
Case Study 1: Anticancer Efficacy
A study published in Nature Communications highlighted the efficacy of derivatives of this compound against FLT3-mutated leukemia cells. The research involved synthesizing various derivatives and assessing their cytotoxicity through MTT assays. Results indicated that certain modifications led to enhanced potency and selectivity against resistant cell lines .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with specific kinases involved in metabolic pathways. Using surface plasmon resonance (SPR), researchers quantified the binding affinity of the compound to target enzymes. The findings suggested that modifications at the chlorophenyl position could significantly alter binding dynamics, providing insights into structure-activity relationships (SAR).
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Core Structure Variations
The imidazo[1,2-a]pyridine core is shared among analogs, but substituent positions and functional groups significantly alter properties:
Key Observations :
Pharmacological Potential
- Minodronic Acid Derivatives: Imidazo[1,2-a]pyridine is a precursor to minodronic acid, a bisphosphonate used for osteoporosis, highlighting the scaffold’s utility in bone-targeting therapies .
- Kinase Inhibition : Chlorophenyl-substituted analogs are hypothesized to inhibit kinases (e.g., Mi-2β) due to structural similarity to patented compounds .
Biological Activity
The compound 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine belongs to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The imidazo[1,2-a]pyridine scaffold is characterized by a fused ring system that contributes to its pharmacological properties. The presence of a chlorophenyl substituent at the 3-position enhances its interaction with biological targets.
Chemical Structure
The chemical structure can be represented as follows:
Anticancer Properties
Research has demonstrated that imidazo[1,2-a]pyridines exhibit significant anticancer activity. For instance, studies have shown that derivatives of this class can inhibit various cancer cell lines. In particular, the compound 5o , a derivative related to this compound, has been noted for its anti-proliferative effects against acute myeloid leukemia (AML) cell lines, including those with FLT3 mutations .
The anticancer activity is often attributed to the inhibition of receptor tyrosine kinases (RTKs), such as FLT3, which plays a crucial role in hematopoiesis and tumor progression. Compounds from this series have shown type-I inhibition of FLT3, leading to apoptosis in cancer cells .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents like chlorine is known to enhance the antimicrobial efficacy against various bacterial strains. For example, compounds with similar structures have demonstrated significant activity against Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Studies indicate that certain imidazo[1,2-a]pyridine derivatives exhibit AChE inhibitory activity with IC50 values ranging from 0.2 to 50 μM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Table 1: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
| Activity Type | Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Anticancer | 5o | FLT3 (AML) | Not specified | |
| Antimicrobial | Various | E. coli | Not specified | |
| AChE Inhibition | Diverse Derivatives | Acetylcholinesterase | 0.2 - 50 |
Case Study 1: Anticancer Efficacy
A study focusing on imidazo[1,2-a]pyridine derivatives highlighted compound 5o , which showed potent inhibition against FLT3 mutants associated with AML. The study utilized both in vitro assays and molecular docking studies to confirm binding affinities and mechanisms of action .
Case Study 2: AChE Inhibition
In another investigation, researchers synthesized several imidazo[1,2-a]pyridine derivatives and tested their AChE inhibitory activities. The results indicated that modifications at the phenyl ring significantly affected the inhibitory potency, with some compounds exhibiting protective effects against organophosphorus poisoning in animal models .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine?
Methodological Answer: The synthesis typically involves cyclocondensation of 3-chlorophenyl-substituted precursors with aminopyridine derivatives. Key parameters include:
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or palladium-based catalysts to enhance ring closure efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity, while ethanol/water mixtures may reduce side reactions .
- Temperature : Optimize between 80–120°C to balance reaction rate and byproduct formation. Microwave-assisted synthesis can reduce time and improve yield .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H-NMR : Identify aromatic protons in the imidazo[1,2-a]pyridine core (δ 7.5–8.5 ppm) and the 3-chlorophenyl group (δ 7.2–7.4 ppm). Coupling patterns distinguish adjacent protons .
- ¹³C-NMR : Confirm the presence of the chlorophenyl carbon (δ ~125–135 ppm) and the pyridine/imidazole carbons (δ ~145–160 ppm) .
- IR : Look for N-H stretches (~3300 cm⁻¹) from the amine group and C-Cl stretches (~750 cm⁻¹) .
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) and neutralize acidic/basic residues before disposal .
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for potential neurotoxic effects .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for ring closure .
- Solvent Effects : Employ COSMO-RS simulations to predict solvent interactions and select optimal media for reaction efficiency .
- Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to predict untested synthetic routes .
Q. How should researchers address contradictory spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments in overlapping NMR signals .
- Crystallography : If crystalline, perform X-ray diffraction to unambiguously confirm bond connectivity and stereochemistry .
Q. What strategies are effective in assessing the biological activity of this compound?
Methodological Answer:
Q. How can researchers design experiments to minimize batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading) and identify critical parameters .
- Scale-Up Consistency : Maintain shear rate and mixing efficiency during reactor scaling using dimensionless numbers (e.g., Reynolds number) .
Q. What methodologies are recommended for studying degradation pathways under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acidic/basic pH) .
- LC-MS Analysis : Identify degradation products via fragmentation patterns and propose mechanistic pathways (e.g., oxidation of the amine group) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
